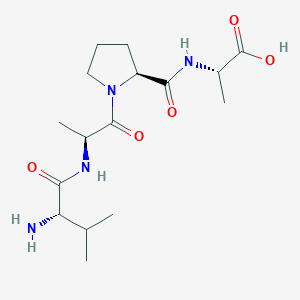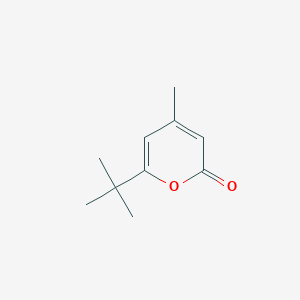![molecular formula C19H42N2O B14413843 N'-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine CAS No. 85688-09-1](/img/structure/B14413843.png)
N'-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine is an organic compound characterized by its unique structure, which includes a long alkyl chain with multiple methyl groups and a diamine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine typically involves the reaction of 2,4,6-trimethyldecanol with a suitable amine precursor. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and a catalyst like sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of N’-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, ensures the production of a high-quality compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N’-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The diamine group can participate in nucleophilic substitution reactions with halides or other electrophiles, forming various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Oxides, ketones
Reduction: Reduced amine derivatives
Substitution: Substituted amine products
Aplicaciones Científicas De Investigación
N’-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.
Mecanismo De Acción
The mechanism of action of N’-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The diamine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The long alkyl chain enhances the compound’s lipophilicity, facilitating its incorporation into lipid membranes and improving its bioavailability.
Comparación Con Compuestos Similares
N’-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine can be compared with other similar compounds, such as:
N-[3-(trimethoxysilyl)propyl]ethylenediamine: This compound has a similar diamine structure but includes a trimethoxysilyl group, making it useful for surface modification of materials.
N,N’-bis(3-aminopropyl)-1,3-propanediamine: Another diamine compound with a different alkyl chain structure, used in various chemical syntheses and applications.
The uniqueness of N’-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine lies in its specific alkyl chain configuration and the presence of multiple methyl groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
85688-09-1 |
|---|---|
Fórmula molecular |
C19H42N2O |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
N'-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C19H42N2O/c1-5-6-9-17(2)14-18(3)15-19(4)16-22-13-8-12-21-11-7-10-20/h17-19,21H,5-16,20H2,1-4H3 |
Clave InChI |
HLDPTEWDRAWMRM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)CC(C)CC(C)COCCCNCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


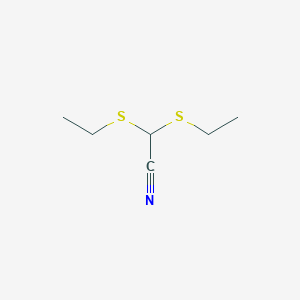
![5-(Methylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14413763.png)
![Ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]imino}acetate](/img/structure/B14413764.png)
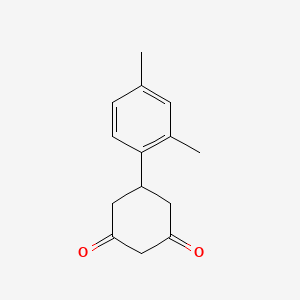
![4,4,4-Trichloro-N,N-diethyl-3-[(trimethylsilyl)oxy]butanamide](/img/structure/B14413769.png)
![1H-Indazolium, 3-[[4-(diethylamino)phenyl]azo]-1,2-dimethyl-, methyl sulfate](/img/structure/B14413770.png)
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene](/img/structure/B14413778.png)
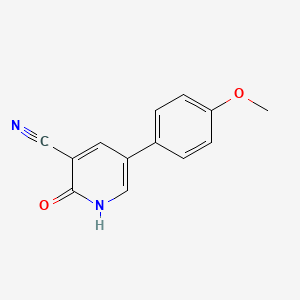
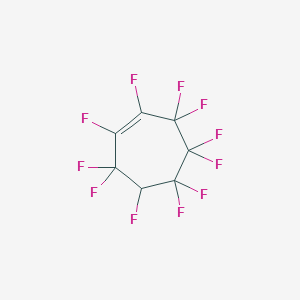
![Bis(4-cyanophenyl) 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate](/img/structure/B14413798.png)
![4-[(4-Aminophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B14413805.png)
